6H-Purin-6-one, 2-((3,4-dichlorophenyl)amino)-1,9-dihydro-
Description
The compound 6H-Purin-6-one, 2-((3,4-dichlorophenyl)amino)-1,9-dihydro- (CAS: 123994-81-0) is a purine derivative characterized by a 3,4-dichlorophenylamino substituent at the 2-position of the purine ring. Its molecular structure (C₁₁H₈Cl₂N₆O) features a planar purine core modified with electron-withdrawing chlorine atoms on the aromatic ring, which may influence electronic distribution and biological interactions .
Properties
CAS No. |
123994-81-0 |
|---|---|
Molecular Formula |
C11H7Cl2N5O |
Molecular Weight |
296.11 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H7Cl2N5O/c12-6-2-1-5(3-7(6)13)16-11-17-9-8(10(19)18-11)14-4-15-9/h1-4H,(H3,14,15,16,17,18,19) |
InChI Key |
RZBANNTZMKJFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC3=C(C(=O)N2)NC=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dichlorophenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3,4-dichloroaniline with a purine derivative under specific conditions. One common method includes:
Starting Materials: 3,4-dichloroaniline and a purine derivative.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Employing optimized temperature and pressure conditions to maximize yield and efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dichlorophenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen replacing the chlorine atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2-((3,4-Dichlorophenyl)amino)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3,4-Dichlorophenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound introduces chlorine atoms, which reduce electron density on the purine ring. This may stabilize negative charges or influence π-π stacking interactions in biological targets compared to analogs like 9-benzylguanine (non-halogenated) .
- Hydrophilicity vs. In contrast, the dichlorophenyl and benzyl groups enhance lipophilicity, favoring membrane permeability .
- Steric Effects: Bulky substituents (e.g., benzyl in 14937-72-5) may hinder binding to enzymes with narrow active sites, whereas smaller groups like the dichlorophenylamino moiety balance steric bulk and electronic effects .
Research Findings and Limitations
Key Observations
- The dichlorophenylamino group provides a unique balance of electronic and steric properties, distinguishing it from both hydrophilic (hydroxyl-containing) and lipophilic (alkyl/aryl) analogs.
- Structural analogs with hydroxyl groups (e.g., 83470-64-8) are prioritized in antiviral research, whereas lipophilic variants (e.g., 14937-72-5) are explored for CNS targets .
Gaps in Evidence
- No comparative data on biological activity (e.g., IC₅₀, binding affinity) or pharmacokinetics (e.g., bioavailability) are provided in the sources.
- The absence of crystallographic or computational studies limits mechanistic insights into substituent-target interactions.
Biological Activity
6H-Purin-6-one, 2-((3,4-dichlorophenyl)amino)-1,9-dihydro- is a synthetic organic compound belonging to the purine family. Its unique structure features a purine ring system substituted with a 3,4-dichlorophenylamino group, which has been the subject of various biological activity studies. This article explores its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and potential therapeutic applications.
- Molecular Formula : C11H7Cl2N5O
- Molecular Weight : 263.20 g/mol
Antimicrobial Activity
Research indicates that compounds similar to 6H-Purin-6-one, including derivatives with dichlorophenyl substitutions, exhibit significant antibacterial activity. A study highlighted that derivatives of 3,4-dichlorocinnamanilides demonstrated broad-spectrum action against gram-positive bacteria and mycobacterial strains. Notably, some derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating potential for treating resistant infections .
| Compound Name | Activity | Reference |
|---|---|---|
| 6H-Purin-6-one derivatives | Active against S. aureus | |
| 3,4-Dichlorocinnamanilides | Broad-spectrum antibacterial |
Cytotoxicity and Cancer Cell Lines
The cytotoxic profile of 6H-Purin-6-one and its derivatives was assessed against various cancer cell lines. The findings suggest that certain derivatives possess selective toxicity towards cancer cells while exhibiting low toxicity to primary mammalian cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
The mechanism by which 6H-Purin-6-one exerts its biological effects primarily involves interaction with specific enzymes and receptors. Binding studies indicate that it may inhibit enzyme activity by occupying active sites or modulating receptor functions through competitive inhibition. Such interactions can significantly alter biochemical pathways relevant to disease processes .
Study on Antimicrobial Efficacy
A study evaluated the efficacy of various synthesized compounds against gram-positive bacteria and mycobacteria. The results showed that derivatives containing the dichlorophenyl moiety exhibited higher antibacterial efficacy compared to their monochlorinated counterparts. For example, one derivative demonstrated an IC50 value comparable to clinically used antibiotics like ampicillin and rifampicin .
Cytotoxicity Assessment
In another study focusing on cytotoxicity, several derivatives were tested against cancer cell lines, revealing that some exhibited potent anticancer activity while maintaining low toxicity in non-cancerous cells. This highlights the therapeutic potential of these compounds in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
